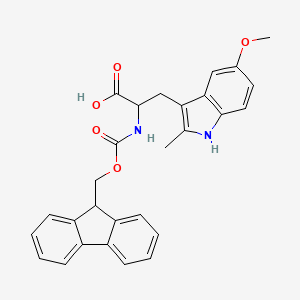

![molecular formula C24H29ClN2O5 B1390493 2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride CAS No. 215447-90-8](/img/structure/B1390493.png)

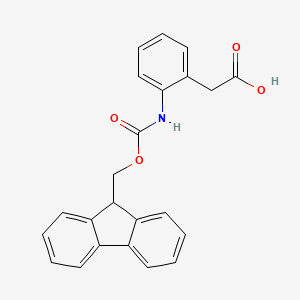

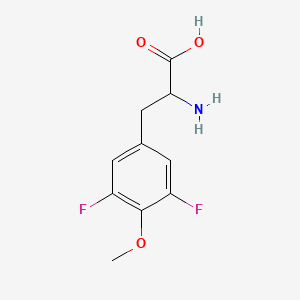

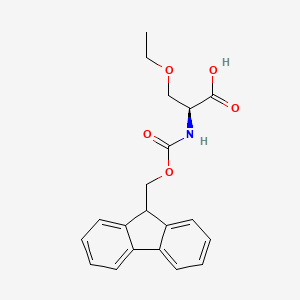

2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride

Übersicht

Beschreibung

This compound, also known as CAS号215447-90-8, has a molecular weight of 460.95 and a molecular formula of C24H29ClN2O5 . It is related to Benazepril, an angiotensin-converting enzyme inhibitor used as an antihypertensive agent .

Synthesis Analysis

The synthesis of this compound involves the use of convertible isocyanides in a Ugi three-component reaction . The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .Chemical Reactions Analysis

The synthesis of this compound involves a Ugi three-component reaction, which combines an amine, carbonyl compound, and isocyanide to get α-amino amides . This reaction is widely used due to its high atom economy, high efficiency, and low cost .Physical And Chemical Properties Analysis

The compound has a molecular weight of 460.95 and a molecular formula of C24H29ClN2O5 . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

- A notable application of this compound is in the field of asymmetric synthesis. For example, Chang and Yang (2003) described an enantioselective synthesis of the angiotensin-converting enzyme (ACE) inhibitor Benazepril HCl, using this compound, achieved through an asymmetric reduction employing baker's yeast as the reductive catalyst (Chang & Yang, 2003).

- Similarly, Yu et al. (2006) reported on the enantioselective synthesis of Benazepril.HCl, highlighting the asymmetric aza-Michael addition as a key step in the preparation of this ACE inhibitor (Yu, Huang, Chang & Yang, 2006).

Synthesis of Optically Active ACE Inhibitors

- Boyer et al. (1988) discussed the synthesis of an optically active ACE inhibitor using an enantioconvergent crystallization-based resolution. This method leverages the compound's structure for producing ACE inhibitors with specific optical activity (Boyer, Pfund, Portmann, Sedelmeier & Wetter, 1988).

Intermediate in Drug Synthesis

- The compound serves as a key intermediate in the synthesis of various drugs. For instance, Shinohara et al. (2000) described its use in the stereoselective synthesis of non-peptide AVP V2-agonist (Shinohara, Kondo, Ogawa, Mori, Nozaki & Hiyama, 2000).

Synthesis of Structurally Diverse Compounds

- The versatility of this compound extends to the synthesis of a wide range of structurally diverse molecules. For example, Glushkov et al. (1978) utilized it in the synthesis of novel lactams, demonstrating its adaptability in producing varied chemical structures (Glushkov, Zasosova, Ovcharova, Solov’eva, Anisimova & Sheinker, 1978).

Determination of ACE Inhibitors

- Kaiser et al. (1987) developed a gas chromatographic-mass spectrometric method for quantifying ACE inhibitors, illustrating the compound's role in analytical methodologies (Kaiser, Ackermann, Dieterle & Dubois, 1987).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3R)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-FDOHDBATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670003 | |

| Record name | [(3R)-3-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride | |

CAS RN |

215447-90-8 | |

| Record name | [(3R)-3-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.